molecular formula C22H16Br2N2O3 B11546784 2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol

2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol

Cat. No. B11546784
M. Wt: 516.2 g/mol
InChI Key: WEXUENQDAWWVFW-UHFFFAOYSA-N
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Description

2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol is a complex organic compound characterized by its unique structure, which includes bromine atoms, a benzoxazole ring, and a phenolic group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol typically involves multiple stepsThe reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents and specific catalysts to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer processes, while the benzoxazole ring can intercalate with DNA or proteins, affecting their function. The bromine atoms may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dibromo-6-[(Z)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]phenol is unique due to the presence of the benzoxazole ring and the specific arrangement of substituents, which confer distinct chemical and biological properties.

properties

Molecular Formula

C22H16Br2N2O3

Molecular Weight

516.2 g/mol

IUPAC Name

2,4-dibromo-6-[[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]phenol

InChI

InChI=1S/C22H16Br2N2O3/c1-2-12-3-6-20-18(7-12)26-22(29-20)16-10-15(4-5-19(16)27)25-11-13-8-14(23)9-17(24)21(13)28/h3-11,27-28H,2H2,1H3

InChI Key

WEXUENQDAWWVFW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)Br)O)O

Origin of Product

United States

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